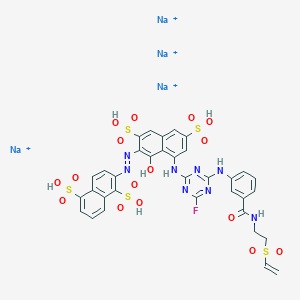

![molecular formula C7H9NO3 B1169578 2-Azabicyclo[2.2.0]hex-5-en-3-one,2-(hydroxymethyl)-5-methoxy-,(1S)-(9CI) CAS No. 171228-87-8](/img/structure/B1169578.png)

2-Azabicyclo[2.2.0]hex-5-en-3-one,2-(hydroxymethyl)-5-methoxy-,(1S)-(9CI)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Azabicyclo[2.2.0]hex-5-en-3-one,2-(hydroxymethyl)-5-methoxy-,(1S)-(9CI)” is a complex organic compound. While there isn’t much specific information available on this exact compound, related compounds such as “2-Oxabicyclo[2.2.0]hex-5-en-3-one” and “6-(Trifluoromethyl)-2-azabicyclo[2.2.0]hex-5-en-3-one” are known . These compounds are typically colorless and have high solubility in organic solvents.

Synthesis Analysis

The synthesis of similar compounds involves various chemical reactions. For instance, the resolution of (±)-2-azabicyclo[2.2.1]hept-5-en-3-one, a versatile intermediate in the synthesis of carbocyclic nucleosides, has been described in literature .Molecular Structure Analysis

The molecular structure of similar compounds like “2-Oxabicyclo[2.2.0]hex-5-en-3-one” has been studied . The structure is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

The title compound and its derivatives react with a variety of nucleophiles (ROH, RR′NH, RSH, or RMgBr) to give azetidin-2-ones having an acetic acid or acylmethyl side-chain at the 4-position . These serve as new building blocks for carbapenem nuclei .Physical And Chemical Properties Analysis

The physical properties of similar compounds include their colorless appearance, high solubility in organic solvents, and specific melting points . In terms of chemical properties, these compounds can undergo various chemical reactions such as nucleophilic addition reactions, oxidative cleavage, and reductive cyclization.Mechanism of Action

While the exact mechanism of action for “2-Azabicyclo[2.2.0]hex-5-en-3-one,2-(hydroxymethyl)-5-methoxy-,(1S)-(9CI)” is not available, related compounds like (1S)-(+)-2-Azabicyclo[2.2.1]hept-5-en-3-one are precursors to the enantiomers of the carbocyclic nucleoside carbovir . It has been demonstrated that (-)-carbovir is a potent inhibitor of HIV-1 .

properties

IUPAC Name |

(1S)-2-(hydroxymethyl)-5-methoxy-2-azabicyclo[2.2.0]hex-5-en-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3/c1-11-5-2-4-6(5)7(10)8(4)3-9/h2,4,6,9H,3H2,1H3/t4-,6?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFDDOCXSDPRLDN-VKZKZBKNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2C1C(=O)N2CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C[C@H]2C1C(=O)N2CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.